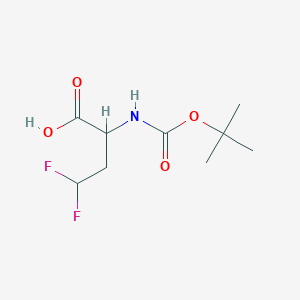

2-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butoxycarbonyl (Boc) is a protecting group used in organic synthesis . It’s commonly used in the protection of amines, particularly in the synthesis of peptides .

Synthesis Analysis

The synthesis of compounds related to Boc-protected amino acids involves several key steps, including protection, functional group transformation, and stereoselective synthesis. For instance, derivatives of 2-amino-4-pentenoic acid were efficiently resolved and epoxidized, leading to the synthesis of 4-hydroxyproline derivatives through intramolecular cyclization reactions .Molecular Structure Analysis

The molecular structure of compounds incorporating the Boc group is critical for their reactivity and application in synthesis. For example, the crystallographic analysis of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester reveals the presence of two polymorphic forms, demonstrating the structural diversity that can be achieved with Boc protection .Chemical Reactions Analysis

The chemical reactivity of Boc-protected amino acids is exemplified by their involvement in various chemical transformations . For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showcases the adaptability of Boc-protected intermediates in generating structurally complex amino acids .Physical And Chemical Properties Analysis

Boc-protected amino acids are typically clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane .科学的研究の応用

- The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis. Boc-protected amino acids serve as building blocks for creating peptides and peptidomimetics . Researchers have explored incorporating Boc-protected amino acids, including Boc-2-amino-4,4-difluoro-butyric acid, into peptide backbones. These modified peptides can exhibit light-controllable molecular structures, making them promising candidates for smart drug design .

- The diarylethene (DAE) family moiety, which includes Boc-2-amino-4,4-difluoro-butyric acid, serves as a functional photoswitch. DAE molecules undergo reversible structural changes upon light exposure, making them ideal for designing photosensitive peptides . These photoactive peptides could find applications in light-sensitive supramolecular systems and bio-interactions .

- By incorporating DAE amino acids like Boc-2-amino-4,4-difluoro-butyric acid, researchers can create light-responsive peptides. These peptides may contribute to the development of smart materials with tunable properties . Supramolecular assemblies based on photoactive peptides could be used in drug delivery, sensors, and other applications .

- The photochromic properties of DAE moieties allow researchers to control peptide conformation and bioactivity. By strategically placing Boc-2-amino-4,4-difluoro-butyric acid within peptide sequences, scientists can fine-tune their behavior . This modulation could impact interactions with biological targets and cellular processes.

- Boc-2-amino-4,4-difluoro-butyric acid operates as a thermally irreversible photochromic moiety . Its ability to switch between isomers in the solid state makes it valuable for designing functional materials. Researchers can explore applications such as molecular switches, memory devices, and optoelectronics .

- The synthesis of DAE Boc-amino acid expands the toolbox for creating diverse photoactive peptides. Researchers can explore different routes to achieve specific functionalities by incorporating this amino acid . The resulting peptides may have unique properties for various applications.

Peptide Synthesis and Modification

Photoactive Peptides

Smart Materials and Supramolecular Systems

Bioactivity Modulation

Solid-State Applications

Diversity in Peptide Design

作用機序

Safety and Hazards

将来の方向性

The use of Boc-protected amino acids and their ionic liquids in organic synthesis is a promising area of research . Future work could focus on expanding the applicability of these compounds, improving the efficiency of their synthesis, and exploring new applications in peptide synthesis and other areas of organic chemistry .

特性

IUPAC Name |

4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO4/c1-9(2,3)16-8(15)12-5(7(13)14)4-6(10)11/h5-6H,4H2,1-3H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCLBCNDXKDPDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

252357-43-0 |

Source

|

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2460684.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2460686.png)

![N-(2-ethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2460690.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2460698.png)

![4-[2-(2H-Tetrazol-5-yl)propyl]aniline](/img/structure/B2460700.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2460702.png)